methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic organic compound characterized by a benzothiazole core fused with a dihydro-1,3-benzothiazol-3-yl moiety. Key structural features include:
- A (2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino} substituent, contributing to lipophilicity and bioactivity.
- A methyl ester group, which may influence metabolic stability and bioavailability.
This compound is hypothesized to function as a herbicide or growth regulator due to structural similarities to sulfonylurea-class pesticides, which inhibit acetolactate synthase (ALS) in plants .
Properties
IUPAC Name |
methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O6S2/c1-28-17(25)8-23-13-4-3-11(31(21,26)27)7-15(13)30-18(23)22-16(24)9-29-14-5-2-10(19)6-12(14)20/h2-7H,8-9H2,1H3,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBGSNGYEVOEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Benzothiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiazole ring.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a substitution reaction, typically using 2,4-dichlorophenol as a starting material.
Acetylation and Imination: The acetyl group is introduced, followed by imination to form the desired imino group.
Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The compound is compared to three sulfonylurea herbicides (Table 1) and one benzothiazole derivative to highlight structural and functional distinctions.
Table 1: Structural and Functional Comparison of Key Compounds
Key Observations:
Core Structure Differences: The target compound’s benzothiazole core contrasts with the triazine rings in classical sulfonylurea herbicides. This difference may influence binding to ALS enzymes or other biological targets. Benzothiazoles are known for broader bioactivity, including antifungal properties, as seen in benzothiazole-2-sulfonamide .
Substituent Effects: The 2,4-dichlorophenoxy group in the target compound increases lipophilicity, likely improving membrane penetration and persistence in environmental matrices compared to methoxy or ethoxy groups in triazine-based herbicides . The sulfamoyl group at position 6 mirrors sulfonylurea herbicides but is positioned on a benzothiazole ring, which may alter electronic interactions with ALS enzymes.
Bioactivity :
Spectroscopic and Physicochemical Comparisons
Nuclear Magnetic Resonance (NMR) Analysis :
- Evidence from benzothiazole-2-sulfonamide (Reference) shows that chemical shifts in NMR spectra correlate with substituent-induced electronic effects. For instance, the 2,4-dichlorophenoxy group in the target compound would deshield adjacent protons, producing distinct δ values compared to triazine-based analogs .
- Regions of divergence in chemical shifts (e.g., positions 29–36 and 39–44 in related compounds) highlight structural differences in substituent placement and electronic environments .
Environmental Persistence :
- The chlorinated phenoxy group in the target compound may increase environmental persistence compared to non-halogenated analogs, raising concerns about bioaccumulation.
Lumping Strategy Considerations
The lumping strategy groups compounds with similar structures and properties for predictive modeling. However, the target compound’s benzothiazole core and dichlorophenoxy substituent differentiate it from triazine-based sulfonylureas, making lumping inappropriate. For example:
Research Findings and Implications
Synthetic Challenges: The Z-configuration of the imino group and steric hindrance from the dichlorophenoxy moiety may complicate synthesis, requiring advanced techniques like stereolithographic modulation .
Regulatory Considerations : Its structural complexity and halogenated groups necessitate rigorous environmental and toxicological testing before agricultural use.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?
The synthesis typically involves multi-step reactions starting with precursor molecules like substituted benzothiazoles and sulfonamide intermediates. Key steps include:
- Condensation : Reacting 2-(2,4-dichlorophenoxy)acetyl chloride with a benzothiazole-amine intermediate under anhydrous conditions (e.g., THF, 0–5°C) to form the imine bond .
- Sulfonylation : Introducing the sulfamoyl group using chlorosulfonic acid, followed by quenching with ammonia to stabilize the sulfonamide moiety .
- Esterification : Methyl ester formation via reaction with methanol under acidic catalysis (e.g., H₂SO₄) . Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product with >95% purity .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry (Z-configuration) and substituent positions, particularly the imino and sulfamoyl groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 512.57 for C₁₉H₂₀N₄O₇S₃) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1350 cm⁻¹) .
Q. How can researchers initially assess its biological activity?
- In Vitro Assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
- Enzyme Inhibition : Test inhibition of carbonic anhydrase or acetylcholinesterase via spectrophotometric assays (e.g., Ellman’s method) .
- Molecular Docking : Predict binding affinity to targets like kinases or proteases using AutoDock Vina .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Replicate studies under controlled pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) .
- SAR Analysis : Compare activity of analogs (e.g., dichlorophenoxy vs. dimethylamino substituents) to identify critical functional groups .
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity .
Q. What experimental designs optimize reaction yields for scaled synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., triethylamine for imine formation) to identify optimal conditions .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and yield .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates .
Q. How to investigate the compound’s mechanism of action at the molecular level?
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for sulfamoyl-enzyme interactions .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to receptors .
Q. What strategies address stability issues in aqueous solutions?
- pH Stability Studies : Monitor degradation via HPLC at pH 2–9; buffer with phosphate (pH 7.4) for maximal stability .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the benzothiazole core .
Methodological Challenges and Solutions
Q. How to validate computational models for SAR predictions?
- Cross-Validation : Compare docking scores (e.g., Glide vs. MOE) with experimental IC₅₀ values from enzyme assays .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding pose stability .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) with activity .
Q. What advanced techniques characterize sulfamoyl group reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
